molecular formula C19H23Cl2NO B1426420 2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219956-94-1

2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1426420
M. Wt: 352.3 g/mol
InChI Key: LJGJRBXZWPGQCO-UHFFFAOYSA-N
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Description

“2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1219956-94-1 . It has a molecular weight of 352.29800 and a molecular formula of C19H23Cl2NO .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H23Cl2NO . It includes a biphenyl group, which is two connected phenyl rings, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 352.29800 . Other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study by Thimmegowda et al. (2009) on a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, revealed insights into its synthesis and crystal structure. This compound, having similarities with 2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride, is significant due to its biological importance and potential application in molecular modeling and structural characterization for biological studies (Thimmegowda et al., 2009).

  • Spectral Characterization of Impurities : In a study on paroxetine hydrochloride hemihydrate, which shares structural similarity with 2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride, two impurities were identified and characterized using spectral data, providing insights into the importance of purity and impurity analysis in related compounds (Munigela et al., 2008).

Biological Activity and Pharmacology

  • Antimicrobial Activities : Ovonramwen et al. (2019) synthesized a compound similar to 2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride, which showed moderate antimicrobial activities against various bacteria and fungi. This highlights the potential antimicrobial applications of structurally related compounds (Ovonramwen et al., 2019).

  • Cytotoxic and Anticancer Agents : A study by Dimmock et al. (1998) on 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, which share structural features with 2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride, found them to be novel cytotoxic and anticancer agents. This indicates potential research applications in cancer treatment (Dimmock et al., 1998).

  • Acetylcholinesterase Inhibitors : Sugimoto et al. (1995) synthesized 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, a potent anti-acetylcholinesterase inhibitor with a structure related to 2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride. This suggests possible applications in neurological disorders where acetylcholinesterase inhibition is beneficial (Sugimoto et al., 1995).

properties

IUPAC Name

2-[2-(4-chloro-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c20-16-9-10-19(18(14-16)15-6-2-1-3-7-15)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGJRBXZWPGQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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